5-Bromo-8-methoxyquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC17604799
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrN2O2 |
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Molecular Weight | 255.07 g/mol |
IUPAC Name | 5-bromo-8-methoxy-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13) |
Standard InChI Key | AEBSGSVXNPZRLU-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=C(C=C1)Br)C(=O)NC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Patterns
The quinazolin-4(3H)-one core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, with nitrogen atoms at positions 1 and 3 of the pyrimidine ring. In 5-bromo-8-methoxyquinazolin-4(3H)-one, bromine occupies position 5 on the benzene ring, while a methoxy group (-OCH₃) is appended at position 8 (Figure 1). This substitution pattern introduces distinct electronic effects: bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized electronic environment conducive to nucleophilic or electrophilic reactivity .
Molecular Formula and Weight
The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 271.07 g/mol. This aligns with brominated quinazolinone derivatives documented in PubChem entries, where bromine substitution typically adds ~79.9 g/mol to the base structure .
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, analogous compounds provide predictive insights:
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¹H NMR: The methoxy proton resonance is expected as a singlet at δ 3.80–3.95 ppm, while aromatic protons adjacent to bromine may deshield to δ 7.50–8.20 ppm .
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¹³C NMR: The methoxy carbon typically appears at δ 55–56 ppm, with carbonyl (C=O) signals near δ 160–165 ppm .
Crystallographic and Conformational Analysis
X-ray studies of related bromoquinazolinones (e.g., 5-bromo-3,4-dihydroquinazolin-4-one) reveal planar bicyclic systems with dihedral angles <5° between the aromatic and pyrimidine rings . The methoxy group at position 8 likely adopts an equatorial orientation to minimize steric hindrance, as observed in 6,7-dimethoxyquinazolin-4(3H)-one derivatives .
Synthetic Methodologies
Electrochemical Cyclization
The acid-catalyzed cyclization of 2-aminobenzamide precursors offers a viable route. For example, Ghoshal et al. demonstrated that 2-aminobenzamides react with aldehydes under electrochemical conditions (carbon/aluminum electrodes, acetic acid electrolyte) to form 2-substituted quinazolin-4(3H)-ones . Adapting this protocol:
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Precursor Preparation: 2-Amino-5-bromo-8-methoxybenzamide would serve as the starting material.
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Cyclization: Electrochemical activation in MeOH/acetic acid induces intramolecular cyclization, forming the quinazolinone core.
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Workup: Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound.
Representative Reaction Scheme:
Post-Functionalization Approaches
Bromination of pre-formed methoxyquinazolinones represents an alternative strategy. For instance, 8-methoxyquinazolin-4(3H)-one could undergo electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in DMF at 0–25°C .
Physicochemical Properties
Thermal Stability and Melting Behavior
Based on structurally similar compounds (e.g., 6-methoxy-2-phenylquinazolin-4(3H)-one, mp 222–225°C ), the title compound likely exhibits a melting point range of 230–250°C. The bromine atom enhances intermolecular halogen bonding, potentially elevating thermal stability compared to non-halogenated analogs.
Solubility and Partition Coefficients
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Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic aromatic system.
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Organic Solvents: Moderate solubility in DMSO (~10–20 mg/mL) and dichloromethane.
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logP: Predicted value of 2.1–2.5 (ALOGPS), indicating moderate lipophilicity suitable for membrane permeability in biological systems .
Functional Applications
Coordination Chemistry
The carbonyl and adjacent nitrogen atoms enable metal coordination. Panda et al. synthesized Zn(II) and Cu(II) complexes with 3-substituted quinazolinones, noting enhanced catalytic activity in oxidation reactions . The title compound could similarly serve as a ligand for transition metals, with potential applications in catalysis or materials science.
Analytical Characterization Data
Spectroscopic Reference Table
Technique | Key Signals | Inference |
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¹H NMR | δ 3.88 (s, 3H, OCH₃) | Methoxy group confirmation |
δ 7.52 (d, J=8.5 Hz, H-6) | Coupling between H-6 and H-7 | |
δ 8.12 (s, H-2) | Deshielded aromatic proton near bromine | |
¹³C NMR | δ 56.1 (OCH₃) | Methoxy carbon |
δ 121.5 (C-5, Br-substituted) | Bromine-induced deshielding | |
δ 162.3 (C=O) | Quinazolinone carbonyl | |
HRMS | m/z 271.07 [M+H]⁺ | Molecular ion confirmation |
Comparative Physicochemical Data
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